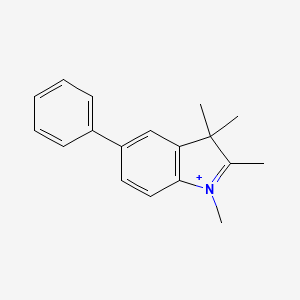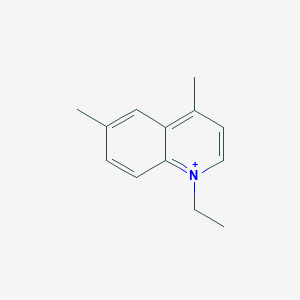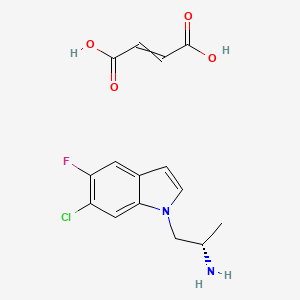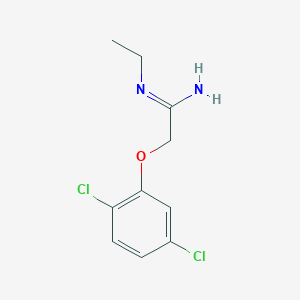![molecular formula C27H19Br2N3O3 B15150691 N,N'-bis(4-bromophenyl)-5-[(phenylcarbonyl)amino]benzene-1,3-dicarboxamide](/img/structure/B15150691.png)
N,N'-bis(4-bromophenyl)-5-[(phenylcarbonyl)amino]benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BENZAMIDO-N1,N3-BIS(4-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE is a complex organic compound characterized by its benzamido and bromophenyl groups attached to a benzene-1,3-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZAMIDO-N1,N3-BIS(4-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,3-dicarboxylic acid with 4-bromoaniline to form N1,N3-bis(4-bromophenyl)benzene-1,3-dicarboxamide. This intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-BENZAMIDO-N1,N3-BIS(4-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups attached to the benzene core .
Scientific Research Applications
5-BENZAMIDO-N1,N3-BIS(4-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-BENZAMIDO-N1,N3-BIS(4-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The benzamido and bromophenyl groups can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N1,N3-bis(4-bromophenyl)-5-(4-nitrobenzamido)benzene-1,3-dicarboxamide
- 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-
Uniqueness
5-BENZAMIDO-N1,N3-BIS(4-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE is unique due to its specific combination of benzamido and bromophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H19Br2N3O3 |
|---|---|
Molecular Weight |
593.3 g/mol |
IUPAC Name |
5-benzamido-1-N,3-N-bis(4-bromophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C27H19Br2N3O3/c28-20-6-10-22(11-7-20)30-26(34)18-14-19(27(35)31-23-12-8-21(29)9-13-23)16-24(15-18)32-25(33)17-4-2-1-3-5-17/h1-16H,(H,30,34)(H,31,35)(H,32,33) |
InChI Key |
VJCRWWNUVOSEGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)C(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-{2-[13-({[(4-methylphenyl)sulfonyl]amino}acetyl)-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B15150625.png)
![3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one](/img/structure/B15150635.png)
![Ethyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B15150647.png)
![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B15150657.png)

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-acetamido-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride](/img/structure/B15150670.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[4-(naphthalen-2-yloxy)phenyl]amino}-5-oxopentanoate](/img/structure/B15150677.png)


![[7-hydroxy-5-(hydroxymethyl)-1,2-dimethyl-1-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,4,7,8,8a-hexahydronaphthalen-4a-yl]methyl acetate](/img/structure/B15150699.png)

![N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[4-(dimethylamino)but-2-enamido]benzamide](/img/structure/B15150706.png)

![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15150720.png)
